molecular formula C12H13FN4O B2586834 1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea CAS No. 2327159-44-2

1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea

Cat. No.: B2586834
CAS No.: 2327159-44-2
M. Wt: 248.261
InChI Key: DWIRQAKQRKHSKU-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea typically involves the reaction of 4-fluorobenzylamine with 1-methyl-1H-pyrazole-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The fluorophenyl and pyrazolyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea
  • 1-[(4-bromophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea
  • 1-[(4-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea

Uniqueness

1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O/c1-17-7-6-11(16-17)15-12(18)14-8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIRQAKQRKHSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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